BenchChemオンラインストアへようこそ!

CP26

Antiviral Flavivirus ERAD inhibition

CP26 uniquely targets the Hrd1 ubiquitin ligase complex to selectively block ER-to-cytosol protein dislocation (drGFP IC₅₀=4.45 µM), unlike broader ER stress inducers such as tunicamycin or thapsigargin. It discriminates between toxin pathways—inhibiting cholera toxin while sparing ricin—and demonstrates broad-spectrum anti-flavivirus activity against DENV and ZIKV. Also a moderate CYP3A4 inhibitor (IC₅₀=330 nM). Choose CP26 for pathway-specific ERAD mechanistic studies without pleiotropic stress activation confounds.

Molecular Formula C13H8Cl4
Molecular Weight 306.0 g/mol
Cat. No. B524281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP26
SynonymsCP26;  CP-26;  CP 26
Molecular FormulaC13H8Cl4
Molecular Weight306.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C13H8Cl4/c1-7-2-4-8(5-3-7)6-9-10(14)12(16)13(17)11(9)15/h2-6H,1H3
InChIKeyGLCNSQWOANYMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP26 Chemical and Biological Profile for Research Procurement Decisions


CP26 (CAS 500285-30-3; MW 306.01; C₁₃H₈Cl₄) is a small molecule inhibitor of protein dislocation from the endoplasmic reticulum (ER) lumen to the cytosol, an essential step in ER-associated degradation (ERAD) [1]. CP26 specifically targets the Hrd1 ubiquitin ligase complex, inhibits the ubiquitination and degradation of misfolded ER proteins, and induces ER stress . CP26 exhibits broad-spectrum anti-flavivirus activity, demonstrating significant inhibitory activity against both Dengue virus (DENV) and Zika virus (ZIKV) [2].

Why CP26 Cannot Be Substituted with Generic ER Stress Inducers in Research Protocols


CP26 occupies a unique mechanistic niche among ERAD modulators: it selectively inhibits protein dislocation from the ER lumen to the cytosol by targeting the Hrd1 complex, whereas other ER stress-inducing agents act via distinct pathways (e.g., tunicamycin inhibits N-linked glycosylation, thapsigargin depletes ER calcium stores) [1]. Even within the class of dislocation inhibitors, CP26 demonstrates target discrimination not observed with analogs—specifically, CP26 selectively inhibits cholera toxin activity while sparing ricin toxin, indicating a functional specificity not shared by broader-acting ERAD inhibitors [2]. This pathway-specific inhibition profile makes CP26 the appropriate choice when researchers require selective blockade of the Hrd1-mediated dislocation step without pleiotropic ER stress activation.

CP26 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decision-Making


CP26 Anti-Flavivirus Activity: Direct Comparison with Eeyarestatin I in Dengue and Zika Virus Models

CP26 exhibits anti-flavivirus activity directly comparable to eeyarestatin I (EerI), a structurally distinct ERAD inhibitor. In DENV-infected cells, CP26 at 5 µM significantly inhibited DENV RNA replication, an effect confirmed by siRNA-mediated silencing of Hrd1, SEL1L, and OS9—key ERAD components [1]. In ZIKV-infected Huh7 cells, CP26 (10 µM) produced substantial protection against virus-induced cell death [2]. Importantly, CP26 selectively inhibits cholera toxin activity but not ricin, a discriminatory profile that distinguishes it from less selective ERAD inhibitors [3].

Antiviral Flavivirus ERAD inhibition

CP26 ERAD Inhibition Potency: Quantitative drGFP Assay Data with NHK Substrate

CP26 inhibits Hrd1 complex-mediated dislocation of the misfolded ER protein NHK in HeLa cells with an IC₅₀ of 4.45 µM as measured by the drGFP (dislocation-dependent GFP) assay . This quantitative potency benchmark provides a reference for dose-ranging studies and enables cross-study comparison with other ERAD modulators.

ERAD Protein quality control Hrd1 complex

CP26 CYP3A4 Inhibition Profile: Metabolic Liability Assessment for In Vitro Studies

CP26 inhibits CYP3A4 in human liver microsomes with an IC₅₀ of 330 nM [1]. While this represents off-target activity at therapeutically relevant concentrations, the data serve as a critical flag for researchers conducting combination studies or planning to use CP26 in assays where CYP3A4-mediated metabolism may confound results.

Drug metabolism CYP450 in vitro pharmacology

CP26 High-Impact Research Application Scenarios Based on Quantitative Evidence


Flavivirus Replication Studies Requiring ERAD Pathway Modulation

CP26 is appropriate for antiviral research investigating host ERAD dependency of DENV and ZIKV replication. In Huh7 cell models, CP26 (5-10 µM) inhibits DENV RNA replication and protects against ZIKV-induced cell death, with effects phenocopied by siRNA knockdown of Hrd1, SEL1L, and OS9 . This validates CP26 as a chemical probe for dissecting host-pathogen interactions at the ER dislocation step.

Selective Inhibition of Hrd1-Mediated ER-to-Cytosol Protein Dislocation

CP26 is the appropriate selection when researchers require specific blockade of the Hrd1 complex-mediated dislocation step in ERAD. The drGFP assay provides an established IC₅₀ of 4.45 µM for NHK substrate dislocation in HeLa cells , enabling reproducible dose-response studies. This specificity distinguishes CP26 from broader ER stress inducers (tunicamycin, thapsigargin) that activate multiple stress pathways.

Toxin Trafficking Studies: Cholera Toxin vs. Ricin Discrimination

CP26 uniquely discriminates between toxins that hijack ER dislocation machinery: it selectively inhibits cholera toxin activity while sparing ricin . This selective inhibition profile makes CP26 a specialized tool for mechanistic studies of toxin retrotranslocation pathways, where non-selective ERAD inhibitors would confound interpretation.

In Vitro Pharmacology Studies Requiring CYP3A4 Interaction Assessment

For drug metabolism studies, CP26 demonstrates CYP3A4 inhibition with IC₅₀ = 330 nM in human liver microsomes . Researchers conducting combination experiments should incorporate CP26 as a moderate CYP3A4 inhibitor control or account for potential metabolic interference when CP26 is co-administered with CYP3A4 substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.